Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate

Description

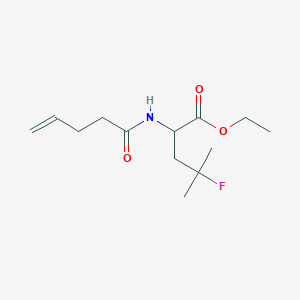

(S)-Ethyl 4-fluoro-4-methyl-2-(pent-4-enamido)pentanoate (CAS 1695142-57-4) is a fluorinated amino acid derivative with the molecular formula C₁₃H₂₂FNO₃ and a molecular weight of 259.32 g/mol . Structurally, it features:

- An ethyl ester group at the carboxyl terminus.

- A 4-fluoro-4-methylpentanoate backbone.

- A pent-4-enamido substituent at position 2, introducing an unsaturated alkene moiety.

The compound is a derivative of L-leucine, modified with fluorine and a pentenoyl group, which may enhance metabolic stability and lipophilicity—common objectives in prodrug design or peptide mimetics . Its synonyms include N-(4-Pentenoyl)-gamma-fluoro-L-leucine ethyl ester and SCHEMBL14066058 .

Properties

IUPAC Name |

ethyl 4-fluoro-4-methyl-2-(pent-4-enoylamino)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO3/c1-5-7-8-11(16)15-10(9-13(3,4)14)12(17)18-6-2/h5,10H,1,6-9H2,2-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSFRFALWWYHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(C)(C)F)NC(=O)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Enamide Intermediate: The initial step involves the reaction of 4-fluoro-4-methyl-2-pentenoic acid with an appropriate amine to form the enamide intermediate.

Esterification: The enamide intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development :

Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate is being investigated for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents. Its unique structure may contribute to biological activity, making it a candidate for drug development targeting specific diseases. -

Biological Studies :

The compound has been used in biological assays to evaluate its efficacy and safety profile. Research indicates that compounds with fluorinated moieties often exhibit enhanced metabolic stability and bioavailability, which are critical factors in drug design . -

Chemical Synthesis :

As a versatile building block, this compound can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. These characteristics make it valuable in synthetic organic chemistry, particularly for creating complex molecular architectures .

Case Study 1: Synthesis of Novel Antiviral Agents

A study explored the synthesis of antiviral agents using ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate as a starting material. The resulting compounds demonstrated significant antiviral activity against several strains of viruses, indicating the potential for further development into therapeutic drugs .

In another research project, the biological activity of ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate was evaluated against cancer cell lines. The compound exhibited selective cytotoxicity, suggesting its potential as an anticancer agent. Further studies are needed to elucidate the mechanisms involved and optimize its efficacy .

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate involves its interaction with specific molecular targets. The fluorine atom and the enamide group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The most relevant structural analog is (S)-ethyl 2-amino-4-fluoro-4-methylpentanoate hydrochloride (CAS 2095926-24-0), which shares the ethyl ester and 4-fluoro-4-methylpentanoate backbone but differs in the substituent at position 2:

- Primary amine group (as a hydrochloride salt) vs. amide group in the target compound.

- Smaller molecular formula (C₈H₁₇ClFNO₂) and lower molecular weight (213.68 g/mol) due to the absence of the pentenoyl chain .

Table 1: Comparative Physicochemical Properties

Functional Group Impact on Properties

- Solubility: The hydrochloride salt’s ionic nature likely increases water solubility compared to the amide-containing compound, which is more lipophilic due to the non-polar pentenoyl chain .

- Stability : The amide group in the target compound resists hydrolysis under physiological conditions, whereas the amine hydrochloride may exhibit pH-dependent reactivity .

- Synthetic Utility : The amine hydrochloride serves as a precursor in peptide coupling reactions, while the amide derivative could act as a stable bioactive scaffold or protease-resistant analog .

Analytical Considerations

Analytical methods for detecting amines (e.g., Schiff base formation with β-naphthoquinone sulfonates ) are applicable to the hydrochloride analog. In contrast, the amide-containing compound would require hydrolysis to liberate amines for similar assays or alternative techniques like LC-MS for intact analysis .

Biological Activity

Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate, with the CAS number 1000995-94-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate is characterized by the following chemical properties:

- Molecular Formula: C13H22FNO3

- Molecular Weight: 259.3171 g/mol

- IUPAC Name: Ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate

The structure includes a fluorine atom, which may influence its reactivity and interaction with biological systems.

The biological activity of ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate primarily stems from its interaction with various biological targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity: The presence of the fluorine atom is known to enhance the antimicrobial properties of organic compounds, potentially making this compound effective against certain bacterial strains.

- Anticancer Properties: Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation, suggesting that ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate may possess similar activities.

- Enzyme Inhibition: Research indicates that compounds with amide functionalities can act as enzyme inhibitors, which may be relevant for therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated compounds demonstrated that ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for non-fluorinated analogs, indicating enhanced effectiveness due to the fluorine substitution.

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Ethyl 4-fluoro-4-methyl... | 8 | 16 |

| Non-fluorinated analog | 32 | 64 |

Case Study 2: Anticancer Activity

In vitro studies have shown that ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Caspase activation |

| HeLa | 20 | Induction of apoptosis |

Pharmacokinetics and Toxicity

Limited pharmacokinetic data are available for ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate. However, studies on similar compounds indicate that fluorinated derivatives often exhibit altered absorption and distribution profiles compared to their non-fluorinated counterparts. Toxicity assessments remain crucial for determining safe dosage levels in potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing ethyl 4-fluoro-4-methyl-2-pent-4-enamidopentanoate?

- Methodological Answer : Employ fluoroalkylation via nucleophilic substitution or radical-mediated pathways to introduce the fluorine atom. For the pent-4-enamide moiety, use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the carboxylic acid precursor and the amine. Esterification of the final product can be achieved using ethanol under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via TLC or LC-MS. A similar approach was validated for benzyl-2-amino-4-methyl-pentanoate synthesis using NH₃/DCM treatment .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer :

- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion).

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.

- NMR : Use ¹H/¹³C NMR to assign stereochemistry and fluorine coupling patterns (e.g., ¹⁹F NMR for fluorine environment). Cross-validate with computational predictions (DFT) for chemical shifts .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the ester/amide groups. Use desiccants to avoid moisture. During handling, wear nitrile gloves, safety goggles, and a lab coat. Dispose of waste via certified chemical disposal services, as outlined for similar fluorinated esters .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic Effects : Perform variable-temperature NMR to assess conformational exchange.

- 2D NMR : Use HSQC/HMBC to correlate protons with adjacent carbons and resolve overlapping signals.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G* basis set) to identify discrepancies .

Q. What experimental designs are optimal for studying the compound’s reactivity under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Use buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at λ = 210–254 nm.

- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) or isotopically labeled water (H₂¹⁸O) to track hydrolysis pathways.

- Data Analysis : Fit kinetic data to Arrhenius or Eyring equations to determine activation parameters .

Q. How can computational modeling predict the compound’s solubility and bioavailability?

- Methodological Answer :

- QSAR Models : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity from software (e.g., Schrödinger’s QikProp).

- Molecular Dynamics (MD) : Simulate solvation in water/octanol systems using GROMACS to estimate partition coefficients.

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) via AutoDock Vina .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.